Aflatoxin P2

描述

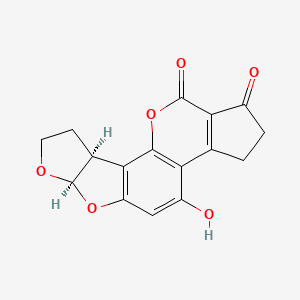

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione typically involves multiple steps, including the formation of the fused ring system and the introduction of functional groups. Common synthetic routes may involve the use of cyclization reactions, oxidation, and reduction steps under specific reaction conditions. For instance, the use of catalysts, solvents, and temperature control are crucial to achieving the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .

化学反应分析

Types of Reactions

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols .

科学研究应用

Health Implications

Toxicity and Carcinogenicity

Aflatoxin P2 is known for its potent toxicity and carcinogenic properties. It has been implicated in various health issues, particularly liver diseases. Research indicates that chronic exposure to aflatoxins, including this compound, can lead to liver cancer, immune suppression, and growth retardation in children. The link between aflatoxin exposure and liver cancer is particularly pronounced in regions with high prevalence of hepatitis B virus infection, where the risk of liver cancer increases significantly for those exposed to aflatoxins .

Case Study: East African Aflatoxin Epidemics

In East Africa, particularly in Kenya and Gambia, widespread aflatoxin poisoning has been documented. These outbreaks often occur in rural areas where food storage practices are inadequate. Chronic exposure has been linked to severe health outcomes, including stunting in children and increased mortality rates due to liver-related diseases .

Agricultural Applications

Biocontrol Methods

this compound can be managed through biocontrol strategies that utilize non-toxic strains of Aspergillus. The development of biocontrol products like Aflasafe has shown effectiveness in reducing aflatoxin levels in crops such as maize and groundnuts. These products contain atoxigenic strains that outcompete toxin-producing fungi, thereby mitigating contamination risks .

Table 1: Efficacy of Biocontrol Products

| Crop Type | Biocontrol Product | Aflatoxin Reduction (%) | Reference |

|---|---|---|---|

| Maize | Aflasafe | 80-90 | Cotty et al., 2006 |

| Groundnut | Aflasafe | 75-85 | Bandyopadhyay et al., 2016 |

| Cotton | Aflasafe | 70-80 | Weaver et al., 2015 |

Detection Methods

Molecular Techniques

Advanced molecular techniques such as multiplex PCR have been developed for the detection of aflatoxins including this compound. These techniques allow for the amplification of specific genes involved in aflatoxin biosynthesis, facilitating rapid identification of contaminated samples .

Optical Immunosensors

Optical immunosensors, such as surface plasmon resonance (SPR) devices, have been employed for real-time detection of aflatoxins in food products. These sensors provide a sensitive method for monitoring aflatoxin levels and ensuring food safety .

Mitigation Strategies

Physical and Chemical Methods

Several physical and chemical methods have been explored to reduce aflatoxin levels in contaminated food products. Techniques such as pulsed electric fields (PEF) and gamma irradiation have shown promise in degrading aflatoxins effectively .

Table 2: Effectiveness of Decontamination Techniques

| Technique | Aflatoxin Reduction (%) | Food Matrix |

|---|---|---|

| Pulsed Electric Fields | 50-75 | Grape juice |

| Gamma Irradiation | 5-43 | Poultry feed |

| Direct Sunlight Exposure | Up to 75 | Rice |

作用机制

The mechanism of action of (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- Cyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran derivatives : These compounds share a similar fused ring structure but may differ in functional groups.

- Hexahydrobenzopyran derivatives : These compounds have a similar core structure but may have different substituents.

Uniqueness

(6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3’,2’:4,5]furo2,3-hbenzopyran-1,11-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .

生物活性

Aflatoxin P2 (AFp2) is a mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus. It is part of a group of aflatoxins that are known for their potent biological activities, including carcinogenic, mutagenic, and cytotoxic effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicological effects, and potential mitigation strategies.

Chemical Structure and Properties

Aflatoxins are characterized by a complex structure that includes a coumarin-like moiety and a furan ring. AFp2 is structurally similar to other aflatoxins but has distinct functional groups that contribute to its biological activity. Understanding the chemical properties of AFp2 is essential for elucidating its mechanisms of action.

Aflatoxins, including AFp2, exert their biological effects primarily through the following mechanisms:

- DNA Intercalation : Aflatoxins can intercalate into DNA, leading to mutagenesis. This interaction disrupts normal DNA replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : AFp2 induces oxidative stress by generating ROS, which can damage cellular components, including lipids, proteins, and nucleic acids.

- Apoptosis Induction : Aflatoxins trigger apoptotic pathways in various cell types. Studies have shown that AFp2 can activate caspases and alter mitochondrial membrane potential, leading to programmed cell death.

Cytotoxicity

AFp2 has been shown to exhibit significant cytotoxic effects on different cell lines. For instance:

- Hepatotoxicity : In liver cell lines (e.g., HepG2), AFp2 induces apoptosis with an IC50 value reported at approximately 16.9 µM. The compound disrupts mitochondrial integrity and increases the expression of pro-apoptotic proteins such as Bax and Caspase-3 while decreasing anti-apoptotic Bcl-2 levels .

- Genotoxicity : AFp2 has been linked to DNA damage in various studies, contributing to its classification as a potential carcinogen. The formation of DNA adducts has been documented in animal models exposed to aflatoxins .

Case Studies

- Animal Studies : In a study involving Swiss albino mice, exposure to AFb2 (a related aflatoxin) resulted in significant alterations in physiological parameters such as serum ALT and AST levels, indicative of liver damage. The introduction of protective agents like resveratrol showed a decrease in these toxic effects .

- Human Health Implications : Epidemiological studies have correlated aflatoxin exposure with increased incidences of liver cancer in high-risk populations. Biomarkers such as aflatoxin-albumin adducts have been used to assess exposure levels in humans .

Mitigation Strategies

Given the health risks associated with aflatoxin exposure, various strategies have been explored to mitigate its effects:

- Biodegradation : Research indicates that certain lactic acid bacteria can effectively degrade aflatoxins through adsorption mechanisms involving their cell wall components .

- Natural Inhibitors : Compounds like dioctatin A have shown promise in inhibiting aflatoxin biosynthesis without adversely affecting fungal growth .

Summary Table of Biological Activities

属性

IUPAC Name |

(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h5,7,16,18H,1-4H2/t7-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKCZCKWXTXPRZ-HYORBCNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1C3=C(O2)C=C(C4=C3OC(=O)C5=C4CCC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746965 | |

| Record name | (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891197-67-4 | |

| Record name | (6aR,9aS)-4-Hydroxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。